

Application Notes and Protocols: Pyridine-2-Sulfonic Acid Mediated Cross-Coupling Reactions

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Compound of Interest

Compound Name: *pyridine-2-sulfonic acid*

Cat. No.: *B081542*

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These application notes provide a comprehensive overview and detailed protocols for the use of **pyridine-2-sulfonic acid** derivatives, particularly pyridine-2-sulfonates, in palladium-catalyzed cross-coupling reactions. These reagents have emerged as highly effective and stable alternatives to traditional boronic acids, addressing long-standing challenges in the synthesis of medicinally relevant 2-substituted pyridine compounds.

Application Note 1: Desulfinylative Suzuki-Miyaura Cross-Coupling

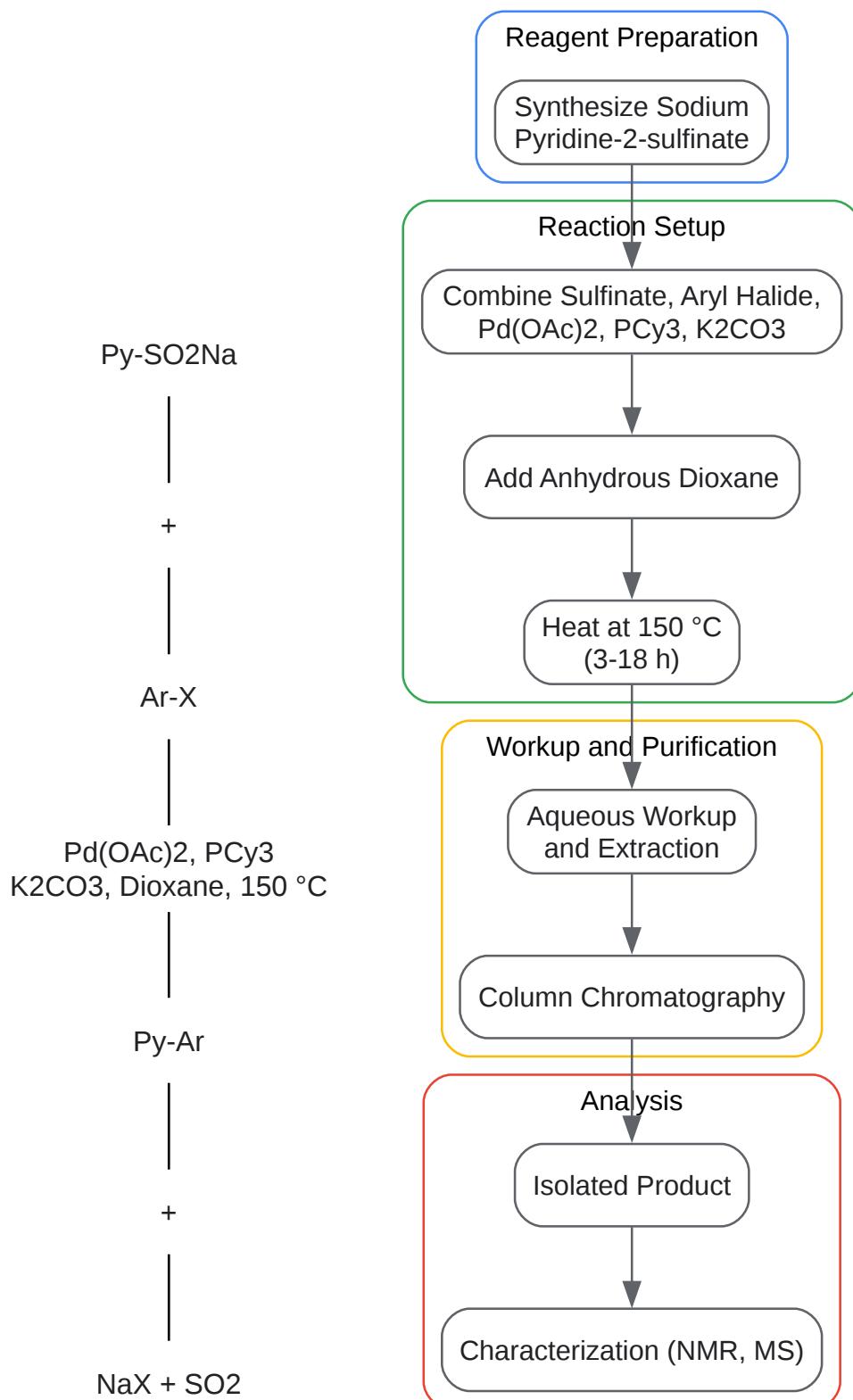
The Suzuki-Miyaura cross-coupling is a fundamental tool for the formation of carbon-carbon bonds in the pharmaceutical industry.^[1] However, the use of 2-heterocyclic boron reagents, such as pyridine-2-boronic acids, is often hampered by their instability and low reactivity.^[1] Pyridine-2-sulfonates have been developed as superior nucleophilic coupling partners that overcome these limitations.^{[1][2]}

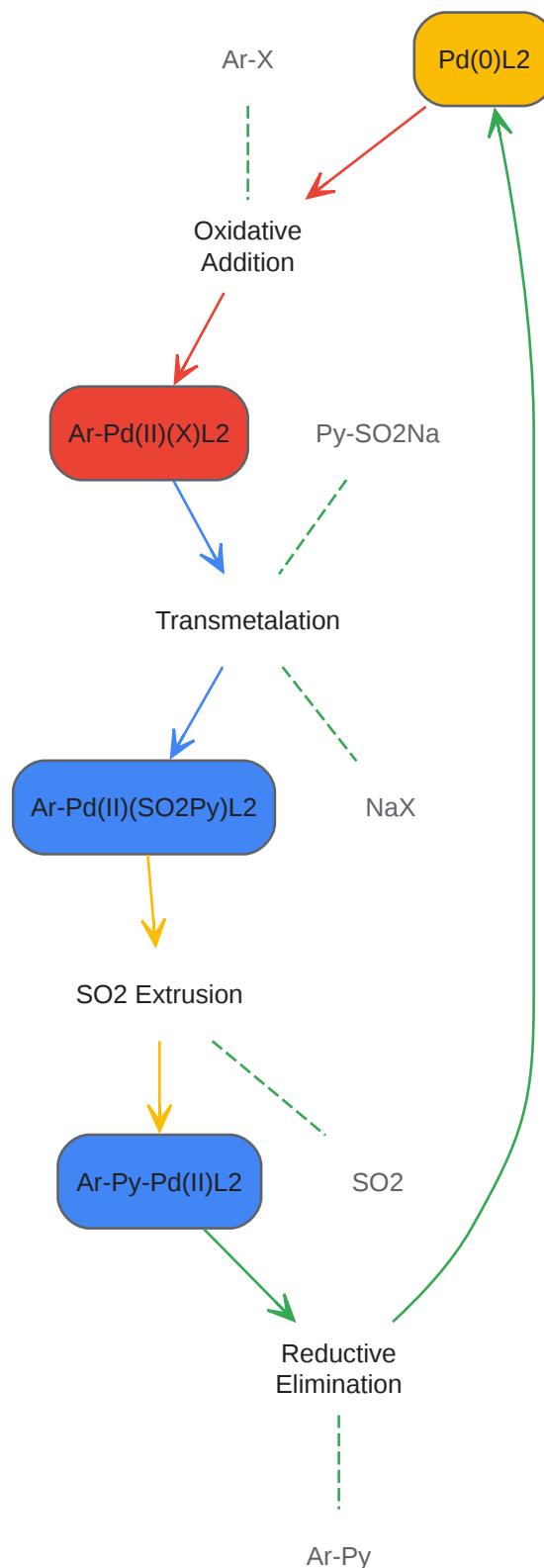
These bench-stable solid reagents engage in a palladium-catalyzed desulfinylative cross-coupling process with a wide array of aryl and heteroaryl halides.^{[2][3]} This methodology demonstrates exceptional scope and functional group tolerance, enabling the efficient synthesis of complex biaryl and hetero-biaryl structures, which are common motifs in pharmaceutical agents.^[2] The reaction proceeds with high efficiency, providing excellent yields

for a broad range of substrates, including challenging combinations that are problematic with conventional Suzuki-Miyaura conditions.[2][4]

A key advantage of this method is the ability to employ not only aryl bromides but also the less reactive and more cost-effective aryl chlorides as coupling partners.[2] The reaction is catalyzed by a combination of a palladium source, such as palladium acetate, and a phosphine ligand, typically tricyclohexylphosphine.[2] An inorganic base, like potassium carbonate, is essential for achieving high yields.[2]

General Reaction Scheme:





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